2-Amino-2-deoxy-d-arabinose

Description

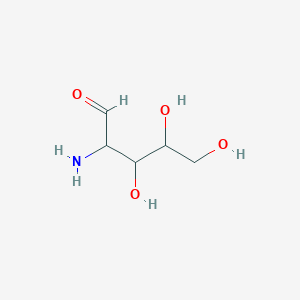

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO4 |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

2-amino-3,4,5-trihydroxypentanal |

InChI |

InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2,6H2 |

InChI Key |

RNZJRDIKDNXKIJ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C=O)N)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 2 Deoxy D Arabinose and Its Analogs

Chemical Synthesis Approaches

The chemical synthesis of 2-amino-2-deoxy-D-arabinose relies on precise, stereocontrolled reactions to establish the correct configuration at each chiral center. Key approaches include nucleophilic additions, the use of chiral auxiliaries to direct stereochemistry, and methods for inverting stereocenters.

Stereoselective Synthesis of this compound

Stereoselectivity is paramount in the synthesis of this compound to ensure the desired biological activity and structural integrity.

A prominent strategy for the stereoselective synthesis of this compound involves the nucleophilic addition of isocyanoacetate to a chiral aldehyde. For instance, the reaction of methyl isocyanoacetate with 2,3-O-isopropylidene-D-glyceraldehyde has been shown to proceed with high erythro-selectivity, nearing 100%. tandfonline.com This key step is followed by an intermolecular cyclization that predominantly yields the desired trans-oxazoline derivative, effectively setting two new chiral centers. tandfonline.com This oxazoline (B21484) intermediate is then efficiently converted to this compound. tandfonline.com

Another approach utilizes an aldol-type addition. The stereoselective reaction of a chiral imine with 2,3-O-isopropylidene-D-glyceraldehyde yields 2-amino-2-deoxy-D-pentonic acid derivatives, which can be conveniently converted into 2-acetamido-2-deoxy-D-arabinose. oup.comresearchgate.net

Chiral auxiliaries play a significant role in controlling the stereochemical outcome of synthetic reactions. In the context of synthesizing amino sugars, chiral imines can be employed to direct the stereoselective addition to aldehydes. oup.comresearchgate.net For example, the use of a chiral imine in the reaction with 2,3-O-isopropylidene-D-glyceraldehyde allows for the controlled formation of the desired stereoisomer of the resulting amino pentonic acid derivative. oup.comresearchgate.net

The choice of the chiral auxiliary can influence the stereoselectivity of the reaction, enabling the synthesis of specific diastereomers. This methodology has been applied to the synthesis of biologically active compounds, highlighting the importance of chiral auxiliaries in achieving high stereocontrol. researchgate.net

Epimerization, the process of changing the configuration at one stereocenter, is a valuable tool in carbohydrate synthesis. nih.gov In cases where a direct stereoselective synthesis is challenging or yields the wrong isomer, epimerization can be employed to obtain the desired product. This can be achieved through various chemical transformations that invert the stereochemistry at a specific carbon atom. nih.gov For the synthesis of this compound, methods that allow for the inversion of configuration at C-2 of a glucose or mannose precursor are particularly relevant. nih.gov

One such method involves the displacement of a leaving group, like a triflate, with a nucleophile, such as a phthalimide, in the presence of a base. madridge.org This S_N2 reaction proceeds with inversion of configuration, providing a route to the arabino-configured product from a ribo-configured starting material. madridge.org

Protecting Group Strategies in this compound Synthesis

The judicious use of protecting groups is critical in the multi-step synthesis of complex molecules like this compound. These groups temporarily block reactive functional groups, preventing them from interfering with subsequent reactions.

Protecting the amino group is a key consideration in the synthesis of this compound. The choice of the N-protecting group can influence the reactivity and stereochemical outcome of glycosylation reactions. nih.gov Common N-protecting groups include acetyl (Ac), phthaloyl (Phth), and azido (B1232118) (N₃) groups. madridge.orgthieme-connect.demostwiedzy.pl

The 2-azido group is particularly useful as it is relatively unreactive under many reaction conditions and can be later reduced to the amine. thieme-connect.demostwiedzy.pl This "masked" amino group avoids the neighboring group participation that is often observed with N-acyl groups, which can lead to the formation of undesired oxazoline byproducts. chemrxiv.org The use of a 2,2,2-trichloroethoxycarbonyl (Troc) protecting group for the C2 amino functionality in glycosyl fluorides has also been reported as an effective strategy. chemrxiv.org

Summary of Synthetic Strategies

| Strategy | Key Features | Starting Materials (Examples) | Intermediates (Examples) |

| Nucleophilic Addition | High erythro-selectivity; Formation of two new chiral centers. tandfonline.com | 2,3-O-isopropylidene-D-glyceraldehyde, methyl isocyanoacetate. tandfonline.com | trans-oxazoline derivative. tandfonline.com |

| Aldol-Type Addition | Stereoselective reaction using a chiral imine. oup.comresearchgate.net | 2,3-O-isopropylidene-D-glyceraldehyde, chiral imine. oup.comresearchgate.net | 2-amino-2-deoxy-D-pentonic acid derivatives. oup.comresearchgate.net |

| Configuration Inversion | Inversion of stereochemistry at a specific carbon. madridge.org | Arabino nucleosides. madridge.org | Triflate derivatives. madridge.org |

O-Protection for Hydroxyl Groups

In the synthesis of aminosugars like this compound, the strategic protection of hydroxyl groups is paramount to ensure regioselectivity and stereoselectivity in subsequent reactions. The choice of protecting groups is critical and depends on their stability under various reaction conditions and the ease of their selective removal. A variety of protecting groups are utilized in carbohydrate chemistry, each with its own set of advantages and disadvantages.

Commonly used protecting groups for hydroxyl functions in sugar chemistry include benzyl (B1604629) ethers, which are stable under a wide range of conditions but are sensitive to hydrogenolysis. researchgate.net Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are also frequently employed due to their ease of introduction and removal under specific conditions. amanote.com Acyl groups, like acetyl or benzoyl esters, are another class of protecting groups. Acetyl groups can be introduced using acetic anhydride (B1165640) and are typically removed under basic conditions. google.com

For more complex syntheses requiring orthogonal protection strategies, where one group can be removed without affecting another, a diverse arsenal (B13267) of protecting groups is necessary. acs.org This allows for the sequential manipulation of different hydroxyl groups within the same molecule. For instance, the use of an acetyl group alongside a benzyl group constitutes an orthogonal pair. acs.org The selection of these groups is a key aspect of retrosynthetic analysis in carbohydrate synthesis. acs.org

The following table summarizes some common O-protecting groups used in carbohydrate synthesis, which are applicable to the synthesis of this compound and its analogs.

| Protecting Group | Abbreviation | Introduction Reagent(s) | Removal Conditions |

| Benzyl | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | TBAF |

| Triisopropylsilyl | TIPS | TIPS-OTf, 2,6-lutidine | HF-Pyridine |

| Acetyl | Ac | Acetic anhydride (Ac₂O), Pyridine | NaOMe, MeOH |

| Benzoyl | Bz | Benzoyl chloride (BzCl), Pyridine | NaOMe, MeOH |

| p-Methoxybenzyl | PMB | PMB-Cl, NaH | DDQ or CAN |

Multistep Synthesis from Precursor Sugars

The de novo synthesis of this compound is often complex. Therefore, chemists frequently rely on multistep synthetic routes starting from abundant and inexpensive precursor sugars. Both pentoses and hexoses serve as viable starting materials.

D-arabinose is a logical starting material for the synthesis of its 2-amino-2-deoxy derivative. One common strategy involves the conversion of D-arabinose into an intermediate that allows for the introduction of an amino group at the C-2 position with the correct stereochemistry. For example, D-arabinose can be converted into an amino-oxazoline intermediate which can then be further processed. google.com Another approach involves the reaction of D-arabinose with cyanamide (B42294) to form 2-amino-1,2-oxazolines, which serve as useful intermediates for further derivatization. researchgate.net

The synthesis of related amino pentoses from D-xylose has also been reported, which involves the regioselective conversion of a hydroxyl group into an oxo group, followed by oximation and stereoselective reduction to introduce the amino group. jst.go.jp Such strategies could potentially be adapted for the synthesis of this compound from a suitable pentose (B10789219) precursor. A biocatalytic approach has also been explored, where pseudouridine (B1679824) monophosphate C-glycosidase was identified for the selective 5-β-C-glycosylation of uracil (B121893) derivatives from various pentose 5-phosphates, including D-arabinose. nih.gov

Given the abundance and low cost of D-glucose, it is a highly attractive starting material for the synthesis of rarer sugars, including this compound. A common strategy to convert a hexose (B10828440) to a pentose is the Ruff degradation, which shortens the carbon chain by one unit from the reducing end. mdpi.com Through this method, D-glucose can be converted to D-arabinose, which can then serve as a precursor as described in the previous section. mdpi.com

Alternatively, transformations can be designed to introduce the amino group at the C-2 position of a hexose, followed by chain shortening. For instance, methods have been developed for the synthesis of 2-amino-2-deoxyhexoses like D-glucosamine and D-mannosamine from tri-O-acetyl-D-glucal, a derivative of D-glucose. researchgate.net These methods often involve the addition of nitrosyl chloride across the double bond of the glycal, followed by conversion to an oxime and subsequent reduction to the amine. researchgate.net A similar strategy starting from D-galactal (derived from D-galactose) yields D-galactosamine and D-talosamine. researchgate.net The principles of these transformations could be applied to create the desired arabinose derivative through appropriate chain degradation methods. The conversion of D-glucose derivatives to 2-amino-2-deoxy-D-mannose derivatives has also been achieved through inversion of configuration at C-2 with nitrogen nucleophiles. nih.gov

Specialized Chemical Reactions for this compound Derivatives

The synthesis of more complex structures containing the this compound moiety, such as oligosaccharides and nucleosides, requires specialized chemical reactions.

The formation of a glycosidic bond is a cornerstone of carbohydrate chemistry. The glycosylation of 2-amino-2-deoxy sugars presents unique challenges, primarily due to the influence of the substituent at the C-2 position on the stereochemical outcome of the reaction. acs.org The direct glycosylation of 2-deoxy sugars often leads to a mixture of anomers, as there is no participating group at C-2 to direct the stereoselectivity. acs.org

To control the stereoselectivity, various strategies have been developed. These include the use of specific protecting groups on the amino function, the choice of the leaving group at the anomeric center, and the selection of the reaction promoter. For instance, the use of an N-acyl protecting group can be problematic due to the competing formation of oxazoline by-products. chemrxiv.org The 2,2,2-trichloroethoxycarbonyl (Troc) protecting group has been reported to be effective for the C-2 amino functionality in glycosyl fluorides for room-temperature glycosylations. chemrxiv.org Thioglycosides are also popular glycosyl donors in organocatalyzed stereoselective glycosylation reactions. tandfonline.com

The following table provides examples of glycosylation reactions involving 2-amino-2-deoxy sugar derivatives.

| Glycosyl Donor | Acceptor | Promoter/Conditions | Key Feature |

| 2-aminosugar glycosyl fluoride (B91410) with Troc protecting group | Silyl ether acceptors | Boron-catalyzed | Operationally simple, room-temperature glycosylations. chemrxiv.org |

| 3-O-acetyl-2-nitroglucal | Amino acid thiol | Organocatalyst (PPY) | Stereoselective synthesis of 1,3-dithioglucosides. tandfonline.com |

| 2-deoxy-2-iodoglucopyranosyl acetate (B1210297) | Glycosyl donor | TMSOTf | Highly β-selective glycosylation. acs.org |

Oxazoline and aziridinium (B1262131) intermediates play significant roles in the synthesis and derivatization of 2-amino-2-deoxy sugars.

The formation of an oxazoline ring from a 2-acylamido sugar derivative is a common reaction that can be both a side reaction to be avoided in glycosylations and a strategic step in the synthesis of 1,2-trans-glycosides through neighboring group participation. acs.org An efficient method for the stereoselective synthesis of this compound involves an intermolecular cyclization that predominantly gives a desired oxazoline derivative. tandfonline.comresearchgate.net The reaction of D-arabinose with cyanamide can also yield 2-amino-1,2-oxazolines, which are versatile intermediates. researchgate.net Furthermore, 2,3-trans-oxazolidinone protected glucosamine (B1671600) donors have been used for achieving high α-selectivity in glycosylation reactions. researchgate.net

Aziridinium ions are highly reactive three-membered ring intermediates that can be formed from molecules containing vicinal amino and leaving groups. The ring-opening of an aziridinium intermediate by a nucleophile is a powerful method for introducing functionality with controlled stereochemistry. In carbohydrate chemistry, this strategy is often employed for the synthesis of di-amino sugars. mdpi.com For example, the treatment of a precursor with a mesyl group at C-4 with sodium azide (B81097) can lead to the in-situ formation of an aziridinium intermediate, which is then opened by the azide nucleophile to yield two isomeric products. mdpi.com The rearrangement of β-amino alcohols can also proceed through an aziridinium intermediate, where the ratio of the resulting amines depends on the nature of the nucleophile, the substituents, and the reaction conditions. researchgate.net While direct examples for this compound are less common in the provided context, the principle of aziridinium ion chemistry is a fundamental tool in the synthesis of complex aminosugars.

Boron-Catalyzed Coupling Reactions for Amino Sugar Glycosides

A significant advancement in the synthesis of 2-amino-2-deoxy glycosides involves the use of boron-catalyzed coupling reactions. This strategy effectively addresses the challenges posed by the nucleophilic amino group and the competing formation of oxazolines. chemrxiv.orgnih.gov A key methodology employs a boron catalyst to facilitate the coupling of glycosyl fluoride donors with silyl ether acceptors. chemrxiv.orgresearchgate.net

A crucial element of this approach is the protection of the C2-amino functionality with the 2,2,2-trichloroethoxycarbonyl (Troc) group. chemrxiv.orgnih.gov This protecting group is instrumental because it is less prone to participating in the formation of oxazoline rings compared to traditional N-acyl groups like acetamide. chemrxiv.orgresearchgate.net The boron-catalyzed reaction typically proceeds at room temperature and allows for the stereoselective construction of 1,2-trans-glycosidic linkages. chemrxiv.orgnih.gov

The versatility of this method is enhanced by the ability to tailor the reactivity of the silyl ether acceptors. By using different silyl protecting groups, chemists can control the order of glycosylation, enabling one-pot iterative glycosylation sequences to build complex oligosaccharides with fewer intermediate purification steps. chemrxiv.orgnih.gov While much of the reported work has focused on donors like glucosamine and galactosamine, the strategy is presented as a general approach for 2-amino-2-deoxy sugars, and the use of arabinofuranosyl donors has been noted in this context. researchgate.net

Table 1: Key Features of Boron-Catalyzed Glycosylation for 2-Aminosugar Synthesis

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Boron-based Lewis acids (e.g., B(C6F5)3) | chemrxiv.org |

| Glycosyl Donor | Glycosyl fluoride with N-Troc protection | nih.govchemrxiv.org |

| Glycosyl Acceptor | Silyl ethers | chemrxiv.orgresearchgate.net |

| Key Protecting Group | 2,2,2-trichloroethoxycarbonyl (Troc) on C2-amine | nih.govresearchgate.net |

| Stereoselectivity | Typically yields 1,2-trans-glycosides | chemrxiv.org |

| Reaction Conditions | Operationally simple, room temperature | nih.gov |

| Key Advantage | Avoids oxazoline byproduct formation; allows for one-pot iterative synthesis | chemrxiv.orgnih.gov |

Chemoenzymatic and Enzymatic Synthesis Approaches

Chemoenzymatic and purely enzymatic methods offer powerful alternatives to traditional chemical synthesis, providing high regio- and stereoselectivity under mild reaction conditions. These strategies are increasingly employed for the synthesis of this compound and its derivatives.

Enzymatic Conversion Pathways for this compound Precursors

Enzymatic pathways provide efficient routes to aminosugars from readily available precursors. A notable example is the chemoenzymatic synthesis of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), a pyrrolidine (B122466) iminosugar analog of this compound, starting from D-arabinose. ucd.ie This process utilizes a transaminase enzyme to introduce the amino group into the sugar backbone, a key step that leverages the high selectivity of the biocatalyst. ucd.ie

Another significant biological pathway is the biosynthesis of UDP-4-amino-4-deoxy-L-arabinose (UDP-L-Ara4N), a modification found in the lipopolysaccharide of many Gram-negative bacteria that confers resistance to certain antibiotics. acs.org A critical step in this pathway is catalyzed by the pyridoxal-phosphate (PLP) dependent transaminase ArnB, which synthesizes UDP-L-Ara4N from a UDP-4-keto-pentose intermediate. acs.orgacs.org

Aldolases, such as 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA), also represent a potential pathway. While their primary substrates are different, some DERA enzymes have been shown to accept D-arabinose as a weak acceptor substrate, demonstrating the potential for C-C bond formation to create precursors for modified amino sugars. nih.gov Similarly, the synthesis of 2-keto-3-deoxymanno-octulonic acid (Kdo) from D-arabinose is a known enzymatic conversion, utilizing the enzyme CMP-Kdo synthetase (KdsB), which could be a starting point for further derivatization. researchgate.net

Substrate Specificity and Recognition in Enzymatic Reactions

The success of enzymatic synthesis hinges on the substrate specificity of the chosen biocatalysts. In the biosynthesis of UDP-L-Ara4N, the enzyme ArnB exhibits high specificity for its sugar-nucleotide substrate. acs.orgacs.org Structural studies of ArnB from Salmonella typhimurium complexed with its product have elucidated the molecular basis for this recognition, revealing a well-defined binding pocket where the Ara4N moiety adopts a specific conformation stabilized by interactions with the protein and the PLP cofactor. acs.org This high specificity ensures the efficient and correct synthesis of the target molecule within the cell.

In contrast, some enzymes exhibit broader substrate tolerance, which can be exploited for synthetic purposes. Deoxyribose-5-phosphate aldolases (DERAs) are known to accept a variety of non-natural aldehydes as substrates, although often with lower efficiency than for their natural substrates. nih.gov The acceptance of arabinose as a substrate by some DERAs, for instance, highlights a degree of promiscuity that can be harnessed to produce novel sugar derivatives. nih.gov Transaminases also show variable substrate specificity. While some are highly specific, others can be used to aminate a range of aldoses, including D-arabinose and D-xylose, providing access to various aminopolyols which are direct precursors to compounds like this compound. ucd.ieresearchgate.net

Biocatalytic Strategies for Amino Sugar Production

Biocatalytic strategies often involve multi-enzyme cascade reactions to produce complex molecules from simple starting materials in a one-pot setup. This approach minimizes the need for isolating intermediates, thereby improving efficiency and reducing waste. A four-step chemoenzymatic cascade has been developed for the synthesis of the iminosugar DAB from D-arabinose. ucd.ie This strategy combines:

Transaminase-mediated amination of D-arabinose.

Chemical N-Cbz protection of the resulting aminopolyol.

Selective oxidation of the protected aminopolyol using whole cells of Gluconobacter oxydans.

A final chemical deprotection and reduction step to yield the target iminosugar. ucd.ie

This cascade demonstrates the power of integrating enzymatic steps (transamination, oxidation) with chemical steps (protection, deprotection) to achieve a synthesis that would be challenging through purely chemical means. ucd.ie The use of whole-cell biocatalysts, such as G. oxydans, is a common strategy that avoids the need for enzyme purification and can provide a stable environment for the enzymes to function. ucd.ieconicet.gov.ar Such biocatalytic cascades are being explored for a variety of rare sugars and their derivatives, offering a sustainable and efficient manufacturing alternative. ub.edu

Table 2: Examples of Enzymes in the Synthesis of this compound and Analogs

| Enzyme | Enzyme Class | Substrate / Precursor | Product / Analog | Reference |

|---|---|---|---|---|

| Transaminase | Transferase | D-Arabinose | Aminopolyol precursor to DAB | ucd.ie |

| ArnB | Transaminase | UDP-4-keto-pentose | UDP-4-amino-4-deoxy-L-arabinose | acs.orgacs.org |

| Gluconobacter oxydans (whole cell) | Oxidoreductase | N-Cbz-protected aminopolyol | Oxidized intermediate for DAB synthesis | ucd.ie |

| DERA | Aldolase | D-Arabinose (weak acceptor) | Potential elongated deoxy-sugar precursor | nih.gov |

| CMP-Kdo synthetase (KdsB) | Ligase | D-Arabinose | 2-keto-3-deoxymanno-octulonic acid (Kdo) | researchgate.net |

Biosynthetic Pathways and Biological Significance of 2 Amino 2 Deoxy D Arabinose Derivatives

Role as a Biosynthetic Building Block

As an amino sugar, 2-amino-2-deoxy-D-arabinose possesses the functional groups necessary for incorporation into a variety of complex glycans and other macromolecules. The presence of both hydroxyl and amino groups allows for the formation of glycosidic linkages and amide bonds, respectively, facilitating its role as a versatile biosynthetic precursor.

Precursor in Complex Glycan Synthesis

Amino sugars are fundamental components of numerous complex carbohydrates that play critical roles in biological recognition, signaling, and structural integrity. While direct evidence for the widespread incorporation of this compound into these glycans is limited in currently available research, its structural similarity to other well-known amino sugars, such as glucosamine (B1671600) and galactosamine, suggests a potential for analogous functions.

Polysaccharides and oligosaccharides are diverse in their monomeric composition and linkage. The incorporation of amino sugars into these chains adds structural complexity and functional diversity. For instance, a polysaccharide from a Rhizobium species has been identified to contain 2-deoxy-D-arabino-hexuronic acid, a derivative of D-arabinose, highlighting the presence of arabinose-derived sugars in bacterial exopolysaccharides. nih.gov While this is not the specific amino sugar , it underscores the utilization of arabinose scaffolds in bacterial glycan biosynthesis. The enzymatic machinery for the synthesis of such complex glycans involves a series of glycosyltransferases that recognize specific nucleotide-activated sugar donors. The biosynthesis of polysaccharides containing this compound would necessitate a dedicated set of enzymes for its activation to a nucleotide sugar donor and its subsequent transfer by a specific glycosyltransferase.

Glycoproteins and glycolipids are integral components of cell membranes and play crucial roles in cell-cell communication, and immune responses. The glycan portions of these molecules are highly variable and contribute significantly to their functions. Amino sugars are common constituents of the oligosaccharide chains (glycans) of glycoproteins and the carbohydrate head groups of glycolipids. Although specific examples of glycoproteins and glycolipids containing this compound are not prominently documented in scientific literature, the fundamental principles of glycoprotein (B1211001) and glycolipid biosynthesis allow for the theoretical incorporation of a variety of monosaccharides. This process is dependent on the substrate specificity of the glycosyltransferases present in the endoplasmic reticulum and Golgi apparatus.

Incorporation into Modified Nucleosides and Nucleic Acid Analogs

The modification of nucleosides, particularly at the 2'-position of the ribose sugar, is a critical strategy in the development of therapeutic nucleic acid analogs. These modifications can enhance properties such as nuclease resistance, binding affinity to target RNA, and therapeutic efficacy.

The synthesis of 2'-modified arabinonucleosides is an area of significant interest in medicinal chemistry. While the direct synthesis of 2'-Amino-2'-deoxy-β-D-arabinouridine is not extensively detailed in the provided research, the synthesis of related 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl nucleosides is well-established. elsevierpure.comresearchgate.netnih.gov These synthetic routes often involve the preparation of a suitably protected arabinofuranosyl donor, which is then coupled with a nucleobase. A similar strategy could theoretically be employed for the synthesis of the 2'-amino analog, using an appropriate nitrogen-containing precursor.

Table 1: Comparison of 2'-Substituents in Arabinonucleoside Analogs

| 2'-Substituent | Abbreviation | Key Property |

|---|---|---|

| Fluoro | 2'F-ANA | Enhances binding affinity and nuclease resistance. nih.govnih.gov |

| Amino | 2'NH2-ANA | Potentially alters hydrogen bonding and electrostatic interactions. |

Modified oligonucleotides are widely used as research tools and potential therapeutics in antisense and RNA interference (RNAi) applications. youtube.com These technologies rely on the sequence-specific binding of a synthetic oligonucleotide to a target mRNA, leading to the downregulation of the corresponding protein. Chemical modifications to the oligonucleotide backbone, sugar, or base can improve their drug-like properties.

The incorporation of 2'-deoxy-2'-fluoroarabinonucleic acid (FANA) into small interfering RNAs (siRNAs) has been shown to increase their activity and stability. nih.govbiosyn.com FANA-modified siRNAs are compatible with the RNAi machinery and can mediate specific degradation of target mRNA. nih.gov While research has predominantly focused on 2'-fluoro modifications, the introduction of a 2'-amino group in the arabinose sugar could offer distinct advantages. The amino group can be protonated at physiological pH, introducing a positive charge that could influence backbone conformation and interaction with the negatively charged phosphate (B84403) backbone of the target RNA. This could potentially impact the thermodynamic stability of the duplex and the efficiency of gene silencing.

Table 2: Properties of Modified Oligonucleotides for Antisense and RNAi Applications

| Modification | Impact on Nuclease Resistance | Impact on Binding Affinity | Impact on RNAi/Antisense Activity |

|---|---|---|---|

| 2'-Fluoro-arabinose (FANA) | Increased | Increased | Generally well-tolerated or enhanced |

| 2'-O-Methyl (2'-OMe) | Increased | Increased | Tolerated, can reduce immune response |

Intermediacy in the Biosynthesis of Secondary Metabolites

Secondary metabolites are a diverse group of organic compounds produced by organisms that are not directly involved in the normal growth, development, or reproduction of the organism. These molecules often have important ecological functions and can be a source of bioactive compounds like antibiotics.

The incorporation of unique sugar moieties is a critical aspect of the biosynthesis of many antibiotics, particularly aminoglycosides, and is often essential for their biological activity. These sugars can influence the antibiotic's spectrum of activity, mechanism of action, and resistance profile. While the biosynthesis of many 2-deoxystreptamine-containing aminoglycosides has been studied, specific documentation identifying this compound as a definitive intermediate in the natural biosynthesis of known antibiotics is not extensively reported in the current body of research. The elucidation of antibiotic structures often involves complex analytical techniques to identify each component, including the constituent sugar molecules. However, the presence of this compound as a recurring structural component in major classes of antibiotics has not been established. While chemists have developed methods for the stereoselective synthesis of this compound, these studies focus on chemical synthesis rather than elucidating its role in natural product biosynthesis. amanote.com

Biological Roles in Cellular Systems

The structural and functional roles of amino sugars are vast, ranging from components of structural polymers to signaling molecules.

The cell walls of many bacteria are complex structures composed of peptidoglycan, teichoic acids, and, in Gram-negative bacteria, an outer membrane containing lipopolysaccharides (LPS). The O-antigen is the outermost component of the LPS and is a highly variable polysaccharide chain that contributes to the serological specificity of the bacterium. oup.comnih.gov

The parent sugar, D-arabinose, is a known and essential component of the arabinogalactan (B145846) and lipoarabinomannan polysaccharides in the cell walls of mycobacteria, including the pathogen Mycobacterium tuberculosis. nih.govuiowa.eduoup.com The biosynthesis of decaprenylphosphoryl-D-arabinose, the donor of these arabinofuranosyl residues, is a well-studied pathway and a target for antimycobacterial drugs. nih.gov However, the scientific literature does not provide significant evidence for the natural incorporation of its 2-amino-2-deoxy derivative into these or other microbial cell wall structures or O-antigens. The immense diversity of sugars found in O-antigens allows for significant structural variation, but this compound is not commonly cited as a constituent. oup.com

Amino sugars can influence metabolic pathways by acting as inhibitors or alternative substrates for enzymes involved in central carbon metabolism.

Glycolysis is a fundamental metabolic pathway for energy production in cells. The compound 2-deoxy-D-glucose (2-DG), an analog of glucose, is a well-characterized inhibitor of glycolysis. nih.govnih.govphysiology.org It is taken up by cells and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized and acts as a competitive inhibitor of the enzyme phosphoglucose (B3042753) isomerase. nih.govphysiology.org This leads to a blockage of the glycolytic pathway and a reduction in ATP production. physiology.org

However, there is no scientific evidence in the available literature to suggest that this compound has a similar or otherwise significant impact on the mechanisms of glycolysis. Its structural differences from glucose and 2-deoxy-D-glucose mean it is not expected to interact with glycolytic enzymes in the same manner.

Sugar-modifying enzymes, such as glycosyltransferases, are responsible for the synthesis of complex carbohydrates by transferring sugar moieties from an activated donor substrate to an acceptor molecule. nih.gov These enzymes are often highly specific for both the sugar donor and the acceptor. nih.gov While some glycosyltransferases can utilize UDP-arabinose as a sugar donor, there is a lack of specific research identifying this compound as a natural substrate for known sugar-modifying enzymes. The enzymatic pathways for the synthesis and transfer of this specific amino sugar have not been elucidated.

Comparative Analysis with Other Amino Sugars (e.g., Glucosamine, Mannosamine)

Amino sugars are fundamental components of many important biological macromolecules. A comparative analysis of this compound with more common amino sugars like D-glucosamine and D-mannosamine reveals significant differences in their structure, natural abundance, and biological functions.

Structural Differences

The most fundamental structural difference lies in their carbon backbone. This compound is an amino pentose (B10789219), meaning it is derived from a five-carbon sugar (arabinose). In contrast, both glucosamine and mannosamine (B8667444) are amino hexoses, derived from six-carbon sugars (glucose and mannose, respectively). researchgate.netwikipedia.org

Glucosamine (2-amino-2-deoxy-D-glucose) and mannosamine (2-amino-2-deoxy-D-mannose) are C-2 epimers. This means they differ only in the stereochemical arrangement of the hydroxyl group and the amino group at the second carbon atom. In glucosamine, the C-2 amino group has the same stereochemistry as the C-2 hydroxyl group in glucose, while in mannosamine, it corresponds to the configuration of mannose.

Functional and Occurrence Differences

The functional roles and natural occurrences of these amino sugars are markedly different, which is a direct consequence of their structural variations.

This compound: Its natural occurrence is not well-established, and its known functions are primarily limited to synthetic applications in research, such as in the purification of specific proteins. theclinivex.com

D-Glucosamine: This is one of the most abundant monosaccharides in nature. acs.org It is a primary component of chitin, the polymer that forms the exoskeletons of arthropods and the cell walls of fungi. researchgate.netacs.org In vertebrates, it is a precursor for the synthesis of glycosaminoglycans, a major component of joint cartilage. nih.gov For this reason, it is widely sold as a dietary supplement for osteoarthritis. acs.org

D-Mannosamine: This amino sugar serves as a key biological precursor to sialic acids (specifically N-acetylneuraminic acid). wikipedia.org Sialic acids are crucial terminal monosaccharides on glycoprotein and glycolipid chains, playing vital roles in cell-cell recognition, signaling, and immune responses. wikipedia.org Research has also explored the effects of mannosamine on articular cartilage degradation.

The following table provides a comparative summary of these three amino sugars.

| Feature | This compound | D-Glucosamine | D-Mannosamine |

| Parent Aldose | D-Arabinose | D-Glucose | D-Mannose |

| Classification | Amino Pentose | Amino Hexose (B10828440) | Amino Hexose |

| Chemical Formula | C₅H₁₁NO₄ | C₆H₁₃NO₅ | C₆H₁₃NO₅ |

| Natural Occurrence | Not well-documented | Major component of chitin, glycosaminoglycans | Precursor for sialic acids in glycoproteins and glycolipids |

| Primary Biological Role | Limited known natural roles; used in laboratory protein isolation theclinivex.com | Structural component of polysaccharides (e.g., chitin); precursor for cartilage components researchgate.netnih.gov | Precursor for sialic acid biosynthesis, essential for cell recognition and signaling wikipedia.org |

| Relationship | - | C-2 epimer of D-Mannosamine | C-2 epimer of D-Glucosamine |

Structural Elucidation and Analytical Characterization of 2 Amino 2 Deoxy D Arabinose Compounds

Spectroscopic Methodologies for Structural Determination

Mass Spectrometry (MS) Techniques

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas-Liquid Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a cornerstone for the structural elucidation of amino sugars. The analysis of 2-Amino-2-deoxy-D-arabinose and its derivatives reveals characteristic fragmentation patterns that are instrumental in confirming its molecular structure. Due to the low volatility of the parent compound, derivatization, typically through trimethylsilylation (TMS) or acetylation, is a prerequisite for GC-MS analysis.

Electron ionization (EI) of TMS derivatives of amino sugars produces a complex fragmentation pattern. The fragmentation process often starts at the glycosidic linkage for more complex saccharides or involves cleavages of the carbohydrate ring. researchgate.net For N-acetylated and O-trimethylsilylated amino sugars, specific ions are indicative of the structure. For instance, in the analysis of related 2-acetamido-2-deoxyhexoses, fragment ions at m/z 129, 145, and 204 are commonly observed, arising from cleavages of the sugar backbone. While a detailed mass spectrum for this compound is not extensively published, analogies can be drawn from closely related amino sugars. The fragmentation of N-acetyl-D-glucosamine derivatives, for example, provides a template for predicting the behavior of N-acetyl-D-arabinosamine.

Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is used for analyzing more complex structures containing the 2-amino-2-deoxy-sugar moiety, such as in lipid A, where 4-amino-4-deoxy-L-arabinose (an isomer) can be a component. researchgate.net Collision-induced dissociation (CID-MS/MS) of these larger molecules produces specific glycosidic bond cleavages (Y- and B-ions) and cross-ring cleavages (A- and X-ions), which help to establish the sequence and linkage of the sugar units. mun.ca For acylated 2-amino-2-deoxyaldononitriles, high-resolution mass spectrometry (HRMS) can confirm the molecular formula and the presence of acetyl groups based on the precise mass-to-charge ratio. mdpi.com For example, the difference of 42 mass units between related compounds can confirm acetylation at the nitrogen atom. mdpi.com

Table 1: Common Fragment Ions in Mass Spectra of Derivatized Amino Sugars This table is representative of fragmentation patterns for amino sugars and provides a predictive framework for this compound derivatives.

| m/z Value | Putative Fragment Identity | Derivatization Method | Reference |

| 204 | [C8H18NO2Si]+ | Trimethylsilyl (TMS) | researchgate.net |

| 217 | [C8H17O3Si2]+ | Trimethylsilyl (TMS) | researchgate.net |

| 361 | Ring structure fragment from disaccharides | Trimethylsilyl (TMS) | researchgate.net |

| 129, 145 | Fragments from N-acetylated hexosamines | Acetylation/TMS | N/A |

Infrared (IR) and Raman Spectroscopies

Infrared (IR) Spectroscopy: The IR spectrum of an amino sugar is characterized by distinct absorption bands corresponding to its hydroxyl (-OH), amine (-NH2), and alkyl (C-H) groups. For 2-amino-2-deoxy-D-glucopyranose, a close analog of this compound, a characteristic N-H deformation frequency is observed at 6.25 µm (1600 cm⁻¹). nist.gov In general, primary amines exhibit two N-H stretching bands in the region of 3500 to 3100 cm⁻¹ in the solid state due to symmetric and asymmetric vibrations. nist.gov The broad O-H stretching band, typical for carbohydrates, appears in the 3400-3200 cm⁻¹ region, often overlapping with the N-H stretches. The C-H stretching vibrations are found just below 3000 cm⁻¹, while the "fingerprint" region (below 1500 cm⁻¹) contains a complex series of bands corresponding to C-O stretching, C-C stretching, and various bending vibrations (C-H, O-H, N-H), which are unique to the molecule's specific structure and conformation. researchgate.netresearchgate.net In acylated derivatives, strong carbonyl (C=O) absorption bands appear around 1750 cm⁻¹ for esters (O-acetyl) and 1650 cm⁻¹ for amides (N-acetyl). mdpi.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. While a specific Raman spectrum for this compound is not readily available, data from other amino acids and sugars can infer its expected characteristics. diva-portal.orgplos.orgresearchgate.net Raman spectra of amino acids show specific fingerprints in the 300 to 1700 cm⁻¹ region. diva-portal.org For carbohydrates, the C-O and C-C stretching vibrations are prominent. In derivatives like acylated aminonitriles, the nitrile (C≡N) group, which may be weak in the IR spectrum, can show a moderately intense band in the Raman spectrum. mdpi.com Raman spectroscopy is particularly useful for in-line monitoring in aqueous solutions, as the Raman signal of water is weak, allowing for the detection of changes in solute concentrations, such as amino acids and sugars in cell culture media. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for Amino Sugars This table summarizes key IR absorption bands relevant to the structure of this compound, based on data from analogous compounds.

| Wavenumber (cm⁻¹) | Functional Group / Vibration Mode | Spectroscopy | Reference |

| 3500 - 3100 | O-H and N-H Stretching | IR | nist.gov |

| ~1600 | N-H Bending (Deformation) | IR | nist.gov |

| ~1750 | C=O Stretching (Ester) | IR | mdpi.com |

| ~1650 | C=O Stretching (Amide) | IR | mdpi.com |

| 1400 - 950 | C-O, C-C Stretching (Fingerprint Region) | IR | researchgate.netresearchgate.net |

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a molecule like this compound, single-crystal X-ray diffraction can provide unambiguous proof of its constitution, including the relative and absolute stereochemistry of its chiral centers.

While a published crystal structure for the parent this compound was not found, the technique has been successfully applied to its derivatives, such as acylated 2-amino-2-deoxyaldononitriles. mdpi.com In such studies, X-ray analysis allows for the unequivocal determination of the molecular structure, which can correct misassignments based on other spectroscopic or empirical data. mdpi.com The analysis yields precise data on bond lengths, bond angles, and torsion angles, revealing the conformation of the sugar ring (e.g., chair, boat) and the orientation of its substituents in the crystal lattice.

The crystallographic data obtained includes the space group and unit-cell parameters. For example, in a study of an l-arabinonate (B1237410) dehydratase, the crystals belonged to the space group P2₁, with unit-cell parameters a = 106.07 Å, b = 208.61 Å, c = 147.09 Å, and β = 90.43°. nih.gov Similarly, powder X-ray diffraction can be used to characterize microcrystalline materials, providing a characteristic diffraction pattern that can be used for identification and phase purity analysis. unesp.br

Table 3: Example of Crystallographic Data from X-ray Diffraction Analysis This table illustrates the type of data obtained from an X-ray diffraction experiment on a related biomolecule.

| Parameter | Example Value | Unit | Significance | Reference |

| Crystal System | Orthorhombic | N/A | Describes the symmetry of the unit cell | unesp.br |

| Space Group | P2₁ | N/A | Defines the crystal's symmetry elements | nih.gov |

| Unit-cell parameter (a) | 10.740 | Å | Length of one edge of the unit cell | unesp.br |

| Unit-cell parameter (b) | 19.999 | Å | Length of one edge of the unit cell | unesp.br |

| Unit-cell parameter (c) | 5.2470 | Å | Length of one edge of the unit cell | unesp.br |

| Resolution | 2.40 | Å | Measure of the level of detail observed | nih.gov |

Chromatographic Separation and Analysis

Gas-Liquid Chromatography (GLC) of Derivatized Amino Sugars

Gas-Liquid Chromatography (GLC), often referred to as Gas Chromatography (GC), is a high-resolution separation technique widely used for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino sugars, derivatization is essential to increase their volatility and thermal stability.

Common derivatization methods for this compound and related compounds include trimethylsilylation or acetylation. cdnsciencepub.comscispace.com The analysis of methyl ethers of 2-amino-2-deoxy-D-glucopyranose, for instance, has been performed by GLC of their fully acetylated 2-acetamido-2-deoxy-D-glucitol derivatives. These are prepared by reduction of the sugar with sodium borohydride, followed by acetylation with acetic anhydride (B1165640). cdnsciencepub.com This procedure converts the cyclic sugar into a single, stable acyclic derivative, simplifying the resulting chromatogram. cdnsciencepub.com

The separation is typically carried out on packed or capillary columns containing a non-polar or medium-polarity stationary phase, such as silicone-based polymers. Detection is most commonly performed using a Flame Ionization Detector (FID) or by coupling the GC to a Mass Spectrometer (MS). Retention times, often reported relative to an internal standard, are used for qualitative and quantitative analysis. For example, the retention times of various acetylated methyl ether derivatives of 2-acetamido-2-deoxy-D-glucitol have been systematically recorded relative to 1,3,4,5,6-penta-O-acetyl-2-acetamido-2-deoxy-D-glucitol. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation, identification, and quantification of amino sugars. Since this compound lacks a strong chromophore, direct UV detection is not feasible. Therefore, pre-column derivatization with a UV-absorbing or fluorescent tag is a common strategy.

Several derivatization reagents are used, including p-aminobenzoic acid (p-ABA) or its ethyl ester (ABEE), and 1-phenyl-3-methyl-5-pyrazolone (PMP). tandfonline.comacs.orgnih.gov Derivatization with ABEE, for example, involves reductive amination, and the resulting derivatives can be detected with high sensitivity using a fluorescence detector (e.g., excitation at 360 nm, emission at 425 nm). nih.gov

The separation is typically achieved using reversed-phase (RP) HPLC on a C18 column. The mobile phase often consists of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode. By using an ion-pair reagent like tetrabutylammonium (B224687) hydrogensulfate (TBAHSO₄), neutral sugars, amino sugars, and uronic acids can be separated simultaneously. acs.org The choice of mobile phase conditions, such as using a trifluoroacetic acid (TFA) solution versus a potassium borate (B1201080) buffer, can significantly alter the elution order and selectivity for different sugar isomers. tandfonline.com

Table 4: HPLC Methods for Derivatized Amino Sugar Analysis

| Derivatization Reagent | Column | Mobile Phase / Elution | Detection | Reference |

| p-Aminobenzoic ethyl ester (ABEE) | YMC ODS C18 | Gradient elution with sodium acetate/boric acid and 1-butylamine/tetrahydrofuran | Fluorescence (Ex: 360 nm, Em: 425 nm) | nih.gov |

| p-Aminobenzoic acid (p-ABA) | RP-C18 | Ion-pair chromatography with TBAHSO₄ and acetonitrile | Fluorescence (Ex: 313 nm, Em: 358 nm) | acs.org |

| 1-phenyl-3-methyl-5-pyrazolone (PMP) | Zorbax Extend C18 | Gradient elution with sodium phosphate buffer (pH 8.0) and acetonitrile | DAD (UV at 245 nm) | nih.gov |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for the direct analysis of underivatized carbohydrates, including amino sugars. This method offers high sensitivity and resolution without the need for derivatization. researchgate.net

Principle of Separation and Detection: At high pH (typically >12), the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated as anions on a strong anion-exchange column, such as the Dionex CarboPac series (e.g., PA10, PA20). lcms.czcopernicus.org Elution is achieved using a high-pH eluent, typically a sodium hydroxide (B78521) (NaOH) solution, often with a sodium acetate gradient to elute more strongly retained analytes like polysaccharides. chromatographyonline.com Amino sugars, which are cationic at neutral pH, become neutral or weakly anionic at the high pH of the eluent, allowing for their separation.

Detection is performed using Pulsed Amperometric Detection (PAD). In this technique, a series of potentials is applied to a gold working electrode. This process involves the electrocatalytic oxidation of the analytes on the electrode surface, followed by cleaning and reconditioning of the electrode, resulting in a highly sensitive and reproducible signal for compounds with hydroxyl and amino groups. researchgate.net

Application: HPAEC-PAD can separate complex mixtures of monosaccharides, including neutral sugars, uronic acids, and amino sugars like glucosamine (B1671600) and galactosamine. lcms.czcopernicus.org The method is highly effective at resolving closely related epimers. For example, a standard mixture containing fucose, galactosamine, glucosamine, galactose, glucose, and mannose can be baseline-resolved in under 10 minutes. lcms.cz While specific retention time data for this compound is not prevalent, its elution would be expected among other amino sugars and pentoses under standard conditions.

Table 5: Typical Conditions for HPAEC-PAD Analysis of Monosaccharides

| Column | Eluent(s) | Elution Mode | Detection | Reference |

| Dionex CarboPac PA20 | NaOH | Isocratic or Gradient with NaOAc | Pulsed Amperometry (PAD) | lcms.czcopernicus.org |

| Dionex CarboPac PA10 | NaOH | Gradient with NaOAc | Pulsed Amperometry (PAD) | researchgate.net |

Paper Chromatography and Thin-Layer Chromatography (TLC)

Paper chromatography and Thin-Layer Chromatography (TLC) are fundamental techniques for the separation and qualitative identification of this compound. These methods are often employed to monitor the progress of chemical reactions and to assess the purity of the final product.

In the context of aminoglycoses, degradation with ninhydrin (B49086) can yield the corresponding pentose (B10789219), which can then be identified by paper chromatography. For instance, methyl ethers of 2-amino-2-deoxy-D-glucopyranose have been characterized by degrading them to their corresponding methyl ether derivatives of D-arabinose, which are then identified using paper chromatography. cdnsciencepub.com This technique has also been used to identify D-arabinose as the degradation product of D-glucosamine and D-mannosamine after treatment with ninhydrin. cdnsciencepub.comasm.org

The mobility of the sugar or its derivatives on the chromatographic support is a key parameter. Different solvent systems can be used to achieve separation. For example, a common solvent system for paper chromatography of sugars is a mixture of ethyl acetate, pyridine, and water. scispace.com Visualization of the separated spots on the chromatogram is typically achieved by spraying with specific reagents. A 0.2% solution of ninhydrin in ethanol (B145695) is used to detect amino sugars, while a 10% aqueous sulfuric acid spray followed by heating can detect most sugars. scispace.com Aldehyde derivatives can be visualized by spraying with a 0.3% solution of 2,4-dinitrophenylhydrazine (B122626) in 2 N hydrochloric acid. scispace.com

While effective for qualitative analysis, paper chromatography may not always provide complete separation of all sugar derivatives. For instance, 2,5- and 3,5-di-O-methyl-D-arabinose were not separated by paper chromatography. cdnsciencepub.com In such cases, other techniques like paper electrophoresis may be required for definitive identification. cdnsciencepub.com

TLC offers several advantages over paper chromatography, including faster separation times and better resolution. It has been used to monitor the synthesis of 2-deoxy-D-ribose, a related deoxy sugar, where reaction progress was followed by TLC and the products were compared to prepared standards. whiterose.ac.uk TLC plates are often silica (B1680970) gel-based and can be visualized using UV light or by staining with reagents like p-anisaldehyde solution followed by heating. google.com

Table 1: Chromatographic Parameters for this compound and Related Compounds

| Compound | Chromatographic Method | Mobile Phase | Detection Method | Rf/RGal Value | Reference |

| 2-Amino-2-deoxy-D-galactose hydrochloride | Paper Chromatography | Pyridine-ethyl acetate-water (2:5:5 v/v, top layer) | 2% p-anisidine (B42471) hydrochloride in butan-1-ol | 0.43 (RGal) | cdnsciencepub.com |

| 2-Amino-2-deoxy-D-talose hydrochloride | Paper Chromatography | Pyridine-ethyl acetate-water (2:5:5 v/v, top layer) | 2% p-anisidine hydrochloride in butan-1-ol | 0.56 (RGal) | cdnsciencepub.com |

| Aldehyde derivatives | Thin-Layer Chromatography | Diethyl ether-toluene (2:1) | 2,4-dinitrophenylhydrazine (0.3%) in 2 N HCl | - | scispace.com |

| Amines | Thin-Layer Chromatography | - | Ninhydrin (0.2%) in ethanol | - | scispace.com |

*RGal: Rate of movement relative to D-galactose.

Advanced Methods for Stereochemical Characterization

The precise three-dimensional arrangement of atoms (stereochemistry) in this compound is critical to its biological function and chemical reactivity. Advanced analytical methods are employed to unambiguously determine its stereochemical configuration.

Chiroptical Methods (Optical Rotation, Circular Dichroism)

Chiroptical methods, which are sensitive to the stereochemistry of molecules, are indispensable for characterizing this compound.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. It provides detailed information about the conformation of the sugar ring and the stereochemistry of its chiral centers. CD spectroscopy is particularly useful for studying the conformation of nucleic acids containing arabinose derivatives. For instance, oligonucleotides containing 2'-deoxy-2'-fluoro-β-D-arabinonucleosides (2'F-ANA) have been studied using CD to determine the helical conformation of their hybrids with DNA and RNA. nih.gov These studies have shown that 2'F-ANA/RNA hybrids adopt an 'A-like' helical structure. nih.gov The CD spectra of these hybrids are more similar to DNA/RNA hybrids than to pure RNA/RNA duplexes. researchgate.net Furthermore, the incorporation of 2'F-araG residues into G-quadruplex structures has been shown to maintain the quadruplex conformation when replacing anti-guanines, but causes a dramatic switch in conformation when replacing syn-guanines. nih.gov Nickel(II) complexes of N-glycosides derived from D- and L-arabinose have also been characterized by CD, revealing a C2 chiral configuration around the metal center. publish.csiro.au

Derivatization for Enhanced Chromatographic Resolution

To improve the separation and detection of this compound and related sugars by chromatographic methods, derivatization is often employed. This involves chemically modifying the sugar to introduce a group that enhances its volatility, stability, or detectability.

A common strategy is the introduction of a chromophore or fluorophore, which allows for sensitive detection using UV or fluorescence detectors. Reductive amination is a widely used method to attach a fluorescent tag to the reducing end of a sugar. researchgate.net Reagents such as 2-aminobenzoic acid (2-AA), 2-aminobenzamide (B116534) (2-AB), and p-aminobenzoic ethyl ester (ABEE) are frequently used for this purpose. researchgate.netnih.govtandfonline.com For example, a sensitive HPLC method for the quantification of 2-deoxyglucose in plasma involves pre-column derivatization with 2-aminobenzoic acid. nih.gov Another approach involves derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ•Tag™), which reacts with primary and secondary amines, enabling the sensitive detection of aminosugars by mass spectrometry. nih.gov

Derivatization is also crucial for gas chromatography (GC) analysis of sugars, which are not volatile enough to be analyzed directly. The hydroxyl groups are typically converted to more volatile ethers or esters. For instance, methyl ethers of 2-amino-2-deoxy-D-glucopyranose have been analyzed by GC after conversion to their fully acetylated 2-acetamido-2-deoxy-D-glucitol derivatives. cdnsciencepub.com

The choice of derivatization reagent and method depends on the specific analytical challenge. For separating stereoisomers, derivatization can be combined with specific chromatographic conditions. For example, ABEE-derivatized monosaccharides of identical molecular weights, such as galactose, glucose, and mannose, can be separated as stereoisomers using a borate buffer as the eluent in HPLC. tandfonline.com

Table 2: Derivatization Reagents for Chromatographic Analysis of Aminosugars

| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose | Reference |

| 2-Aminobenzoic acid (2-AA) | Reducing end aldehyde/ketone | HPLC-Fluorescence | Enhance detection sensitivity | researchgate.netnih.gov |

| p-Aminobenzoic ethyl ester (ABEE) | Reducing end aldehyde/ketone | HPLC-Fluorescence | Enhance detection sensitivity and separate stereoisomers | tandfonline.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ•Tag™) | Primary and secondary amines | LC-MS | Enhance detection sensitivity | nih.gov |

| Acetic Anhydride | Hydroxyl and amino groups | GC | Increase volatility | cdnsciencepub.com |

Research Applications and Emerging Frontiers of 2 Amino 2 Deoxy D Arabinose Chemistry

Development of Novel Chemical Scaffolds from 2-Amino-2-deoxy-D-arabinose

Amino sugars are considered valuable chiral building blocks for chemical synthesis due to their multiple stereocenters and versatile functional groups—hydroxyls and an amine. These features allow for the construction of complex molecules and diverse chemical scaffolds. This compound, with its specific D-arabino configuration, provides a unique stereochemical template for creating novel structures.

While the use of this compound as a foundational scaffold is not as extensively documented as that of other amino sugars, its inherent properties make it a promising candidate for such endeavors. The vicinal amino and hydroxyl groups at the C2 and C3 positions can be selectively modified to introduce a wide range of functionalities. This potential allows for its theoretical application in:

Asymmetric Synthesis: Serving as a chiral pool starting material for the synthesis of enantiomerically pure compounds, such as alkaloids or other natural products.

Combinatorial Chemistry: Acting as a core structure for the generation of compound libraries for drug discovery, where modifications at its hydroxyl and amino groups can produce a wide array of derivatives for biological screening.

Glycomimetic Design: Providing the structural basis for designing mimics of more complex oligosaccharides that can interact with biological targets like lectins or enzymes.

Research into the synthesis of derivatives, such as 2-deoxy-2-fluoro-D-arabinose, highlights the chemical tractability of the arabinose core for creating building blocks for chemotherapeutically important nucleosides. acs.orgnih.gov Although direct examples of large-scale scaffold development from this compound are limited in current literature, its fundamental structure presents a platform for future exploration in medicinal and materials chemistry.

Investigation in Prebiotic Chemistry Contexts

The origin of life requires the formation of key biomolecules, including nucleic acids, from simple chemical precursors. Research in prebiotic chemistry investigates plausible pathways for the synthesis of these molecules on the early Earth. The arabinose structure, a stereoisomer of ribose, features prominently in these investigations, particularly in the context of alternative genetic polymers.

While RNA, based on D-ribose, is central to the "RNA World" hypothesis, the prebiotic synthesis of ribose is fraught with stability and selectivity issues. This has led scientists to explore other sugars that could have formed a basis for the first genetic systems. Arabinose is a key candidate because its structure is closely related to that of ribose, differing only in the stereochemistry at the 2'-carbon.

Recent studies have demonstrated plausible prebiotic syntheses for arabinonucleosides, the building blocks of arabinonucleic acid (ANA). nih.govresearchgate.net These pathways suggest that arabinose-based nucleotides could have been available and may have co-existed with ribonucleotides on the prebiotic Earth. researchgate.netnih.gov The formation of intermediates like arabinose aminooxazoline (AAO) from glyceraldehyde further supports the potential for arabinose derivatives to arise under plausible prebiotic conditions. researchgate.net The existence of ANA, which can form stable duplexes with RNA and exhibit catalytic activity, suggests that it could have been a precursor to, or a component of, early genetic systems, thereby playing a role in the origin of biologically relevant sugar-based polymers. nih.govnih.gov

Researchers have proposed high-yielding and selective prebiotic routes to arabinonucleosides that bypass the free sugar. One prominent pathway involves anhydro-nucleoside intermediates. For instance, anhydrocytidine can be quantitatively hydrolyzed to arabino-cytidine under neutral pH conditions. nih.gov A more complex, divergent synthesis has been demonstrated for the purine (B94841) arabinonucleosides. nih.govspringernature.com This pathway involves the reaction of anhydropurine intermediates with hydrogen sulfide (B99878) (H₂S), a plausible prebiotic reagent from volcanic outgassing, followed by UV irradiation to yield the final arabino-adenosine and arabino-guanosine. springernature.com

This divergent synthesis is significant because it allows for the concurrent formation of all four canonical bases on an arabinose sugar scaffold from a common set of precursors, a critical requirement for a potential genetic system. nih.govresearchgate.net The selective photochemical reduction of purine intermediates provides a physical mechanism for selecting the canonical Watson-Crick base-pairing nucleosides. nih.gov

| Reaction Step | Reactants/Intermediates | Conditions | Product | Significance |

| Pyrimidine Synthesis | Anhydrocytidine | Neutral pH (≥6.5) water | Arabino-cytidine (ara-C) | Simple hydrolysis, high yield. nih.gov |

| Purine Step 1 (Thiolysis) | Anhydropurine, H₂S | Neutral pH water, 60°C | 8-mercapto-arabino-purine | Selective addition of sulfur. researchgate.netspringernature.com |

| Purine Step 2 (Photoreduction) | 8-mercapto-arabino-purine | UV irradiation (e.g., 300 nm) | Arabino-adenosine (ara-A) | Clean conversion to canonical nucleoside. researchgate.netspringernature.com |

These findings underscore that while this compound itself has not been identified as a specific intermediate, the arabinose sugar core is central to plausible prebiotic scenarios for the formation of informational polymers.

Advances in Glycoengineering and Synthetic Glycobiology

Glycoengineering and synthetic glycobiology aim to understand and manipulate the complex carbohydrate structures (glycans) on proteins and cells to achieve desired functions. This field largely utilizes the cell's own metabolic machinery, often supplemented with unnatural sugar analogs, to modify glycosylation patterns.

While the direct use of this compound in metabolic glycoengineering is not well-documented, research involving its parent sugar, D-arabinose, demonstrates the potential for incorporating arabinose-based structures into biological systems. In one study, supplementing the culture medium of monoclonal antibody-producing cells with D-arabinose resulted in the replacement of fucose with arabinose (arabinosylation) on the N-glycans of the antibody. nih.gov This highlights that the cellular machinery can, under certain conditions, utilize arabinose and incorporate it into complex glycans, opening a potential avenue for creating novel glycoforms with altered properties.

The broader field of synthetic glycobiology involves assembling various biological parts—such as glycosyltransferases, sugar donors, and glycosidases—to create new glycosylation pathways. nih.gov The potential incorporation of this compound into such synthetic systems would first require its enzymatic activation into a nucleotide sugar donor, such as UDP- or GDP-2-amino-2-deoxy-D-arabinose. The discovery or engineering of enzymes capable of this activation and subsequent transfer would be a critical step toward its use in creating novel glycoproteins with unique functionalities.

Computational Studies and Molecular Modeling of this compound Interactions

Computational chemistry, including molecular docking and molecular dynamics (MD) simulations, provides powerful tools to predict and analyze the interactions of small molecules with biological macromolecules at an atomic level. nih.govmdpi.com Such studies can elucidate binding affinities, conformational changes, and the thermodynamic basis of molecular recognition.

Direct computational studies focusing specifically on the interactions of free this compound are scarce in the scientific literature. However, computational and physicochemical analyses of closely related molecules provide valuable insights into the likely behavior of the D-arabinose ring in biological contexts.

For example, extensive studies have been performed on 2'-deoxy-2'-fluoro-D-arabinonucleic acid (2'F-ANA), an ANA analog where the 2'-hydroxyl is replaced by fluorine. nih.govresearchgate.net These studies, combining NMR spectroscopy, thermal melting, and molecular mechanics calculations, reveal key properties of the arabinose sugar pucker.

Conformational Preference: The fluorinated arabinose sugar in 2'F-ANA adopts an O4'-endo conformation, which pre-organizes the oligonucleotide strand for binding to complementary RNA. nih.gov This pre-organization contributes to the high thermodynamic stability of 2'F-ANA/RNA duplexes.

Thermodynamic Stability: The incorporation of 2'-fluoroarabinose units into an oligonucleotide significantly enhances its binding affinity for RNA targets compared to natural DNA. nih.gov

The table below summarizes the change in melting temperature (ΔTm) per modification for a 2'F-ANA strand compared to a DNA strand when hybridized to a complementary RNA target.

| Duplex | ΔTm per modification (°C) | Thermodynamic Origin |

| 2'F-ANA / RNA | +2.8 | Favorable enthalpy from pre-organization. researchgate.net |

| DNA / RNA | (Reference) | - |

Furthermore, studies on branched oligonucleotides have shown that D-arabinose, like D-2-deoxyribose, can stabilize the four-stranded cytosine tetrad structure known as i-DNA, whereas D-ribose cannot. nih.gov This indicates that the specific stereochemistry of the arabinose hydroxyl groups is compatible with the formation of certain higher-order nucleic acid structures. These findings suggest that the arabinose ring has distinct conformational and interaction properties that could be conferred to its 2-amino-2-deoxy derivative, making it a target for future computational studies to explore its potential interactions with proteins and nucleic acids.

Q & A

Q. Critical considerations :

Q. Example data :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Epimerization | 65–75 | 92–95 | 0.1M Na₂MoO₄, 60°C, 8h |

| Direct Amination | 50–60 | 85–90 | NH₃/MeOH, 40°C, 24h |

How can researchers resolve contradictions in reported biological activities of this compound across studies?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. inert effects) often stem from:

Q. Methodological solutions :

- Structural validation : Use 2D-NMR (e.g., HSQC, COSY) to confirm C-2 amino group configuration and anomeric form .

- Standardized bioassays : Adopt harmonized protocols (e.g., CLSI guidelines for antimicrobial testing) to reduce variability .

What advanced techniques are suitable for studying the glycosylation role of this compound in glycoconjugate synthesis?

Answer:

This compound acts as a glycosyl donor or acceptor in enzymatic and chemical glycosylation. Key approaches include:

Q. Challenges :

- Side reactions : Unprotected amino groups may react with activating reagents. Mitigate via orthogonal protection strategies .

How can computational methods predict the metabolic stability of this compound derivatives?

Answer:

- Density Functional Theory (DFT) : Calculate energy barriers for hydrolysis at C-1 (anomeric center) and C-2 (amino group) to identify stable derivatives .

- Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., hexokinase) to predict phosphorylation rates .

Validation : Compare computational results with in vitro stability assays in liver microsomes or plasma .

What strategies optimize the aqueous solubility of this compound for in vivo studies?

Answer:

Q. Data example :

| Derivative | Solubility (mg/mL) | Bioactivity Retention (%) |

|---|---|---|

| Parent compound | 12.5 | 100 |

| C-6 Sulfate | 48.2 | 85 |

| HP-β-CD complex | 132.0 | 92 |

How does the stereochemistry of this compound influence its role in bacterial cell wall mimicry?

Answer:

The d-arabino configuration (C-3 and C-4 hydroxyls) mimics natural bacterial peptidoglycan components (e.g., N-acetylmuramic acid). Key findings:

- Antibacterial activity : d-arabino analogs inhibit transglycosylases 3× more effectively than l-ribo isomers due to better active-site fit .

- Resistance avoidance : Non-natural stereochemistry reduces susceptibility to enzymatic degradation .

What analytical workflows validate the absence of toxic impurities in this compound batches?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.